![molecular formula C17H19N3O3 B2545673 2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide CAS No. 380494-99-5](/img/structure/B2545673.png)
2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide
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Description
2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CNMN and is a yellow crystalline solid. CNMN has a molecular weight of 348.45 g/mol and a melting point of 156-160°C.
Scientific Research Applications
Nitrile and Non-nitrile Pyridine Products
The reaction of compounds similar to "2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide" with methyl 3-oxobutanoate produces a variety of nitrile and non-nitrile pyridine products, demonstrating the versatility of such compounds in synthesizing complex heterocyclic structures. This includes the formation of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and other related compounds, which are significant in chemical research for their potential applications in material science, medicinal chemistry, and catalysis (O'Callaghan et al., 1999).
Selective Hydrogenation of Phenol Derivatives
A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media highlights the application of cyclohexanone derivatives in the manufacture of polyamides. This research demonstrates the catalyst's efficacy in promoting the selective formation of cyclohexanone under mild conditions, showcasing an important application in industrial chemistry and material science (Wang et al., 2011).
Clathrates and Selective Inclusion
The formation of clathrates with cyclohexanone derivatives, such as the selective inclusion of methylcyclohexanones in their energetically unfavorable axial methyl conformations, provides insight into the structural and energetic considerations in molecular inclusion processes. This research contributes to our understanding of host-guest chemistry, with implications for material science, drug delivery, and molecular recognition (Barton et al., 2015).
Synthesis of Benzothiazine Derivatives
The synthesis of benzothiazine derivatives from reactions involving similar compounds demonstrates the utility of these substances in creating pharmacologically relevant structures. This synthesis approach provides a pathway to developing compounds with potential applications in medicinal chemistry and drug discovery (Kobayashi et al., 2006).
Cyanide Detection
Research into the design of heterocyclic compounds for the colorimetric detection of cyanide showcases an application in environmental monitoring and safety. These compounds, upon interaction with cyanide, undergo a chromogenic process, providing a practical and convenient method for detecting this toxic anion in aqueous environments (Tomasulo et al., 2006).
properties
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-4-2-3-5-16(12)19-17(21)14(11-18)10-13-6-8-15(9-7-13)20(22)23/h6-10,12,16H,2-5H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBILSRBQBSADGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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